[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13451458
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3 |
|---|---|
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine |
| Standard InChI | InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m0/s1 |
| Standard InChI Key | KOOXNBUWLRJRQB-NSHDSACASA-N |
| Isomeric SMILES | CN([C@H]1CCCN(C1)CCN)C2CC2 |
| SMILES | CN(C1CC1)C2CCCN(C2)CCN |
| Canonical SMILES | CN(C1CC1)C2CCCN(C2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine, reflects its stereospecific configuration (Figure 1). Key structural features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Aminoethyl group (-CH2CH2NH2): Enhances hydrophilicity and enables hydrogen bonding.
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Cyclopropyl-methyl-amine substituent: Introduces steric bulk and modulates lipophilicity.
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Chiral center at C3: The (S)-configuration dictates spatial orientation critical for receptor interactions .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C11H23N3 |
| Molecular Weight | 197.32 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar SA | 32.5 Ų |
| Rotatable Bonds | 4 |
The moderate lipophilicity (XLogP3 = 0.5) suggests balanced membrane permeability and aqueous solubility, favorable for central nervous system (CNS) penetration .
Synthesis and Preparation
Synthetic Routes
Industrial synthesis typically employs multi-step protocols:
Step 1: Piperidine Ring Functionalization
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Mannich Reaction: Condensation of formaldehyde, ammonium chloride, and appropriate ketones yields the piperidine scaffold. Modifications at C3 introduce the cyclopropyl-methyl-amine group .
Step 2: Stereoselective Amination
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Chiral Resolution: Racemic mixtures are resolved using tartaric acid derivatives to isolate the (S)-enantiomer.
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Asymmetric Catalysis: Transition metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess >98%.
Step 3: Aminoethyl Side Chain Installation
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Nucleophilic Substitution: Reaction of 3-bromo-piperidine derivatives with ethylenediamine under basic conditions (K2CO3, DMF) .
Industrial Optimization
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Continuous Flow Reactors: Improve yield (≥85%) and reduce reaction time versus batch processing .
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Green Chemistry: Solvent-free cyclopropanation using dimethylzinc reduces waste.
Biological Activity and Mechanisms
Dopaminergic Modulation
In vitro studies demonstrate nanomolar affinity for dopamine D3 receptors (D3R):
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EC50 (β-arrestin recruitment): 710 nM, full agonism compared to dopamine .
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Selectivity: >100-fold selectivity over D2R (IC50 >10 μM in radioligand binding) .
Mechanistic Insights:
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The cyclopropyl group induces a receptor conformation distinct from classical agonists, enhancing β-arrestin signaling over G-protein pathways .
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Molecular dynamics simulations show hydrophobic interactions between the cyclopropyl moiety and D3R transmembrane helix 5 .
Serotonergic Activity
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5-HT1A Partial Agonism: Ki = 42 nM in radioligand displacement assays, suggesting potential anxiolytic applications .
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Metabolic Stability: t1/2 >4 hrs in human hepatocytes, attributed to the methyl group’s steric protection against oxidative metabolism .
Research Applications and Findings
Neuropharmacology
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Cocaine Use Disorder: As an atypical dopamine transporter (DAT) inhibitor, it reduces cocaine self-administration in murine models (ED50 = 3.2 mg/kg) without locomotor stimulation .
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Parkinson’s Disease: D3R agonism mitigates L-DOPA-induced dyskinesia in MPTP-lesioned primates .
Oncology
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Glioblastoma: Derivatives inhibit U87MG cell proliferation (IC50 = 8.7 μM) via STAT3 pathway suppression.
Structural Analogs and SAR
| Compound | Modification | D3R EC50 (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| (R)-Enantiomer | C3 (R)-configuration | 1,240 | 12:1 |
| N-Cyclobutyl analog | Cyclobutyl vs. cyclopropyl | 890 | 45:1 |
| 2-Aminopropyl side chain | Propyl vs. ethyl | 2,100 | 8:1 |
Key SAR Trends:
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